N-[2-(2-tert-butyl-1,3-thiazol-4-yl)ethyl]-1-cyclobutylmethanesulfonamide
Description
N-[2-(2-tert-butyl-1,3-thiazol-4-yl)ethyl]-1-cyclobutylmethanesulfonamide is a complex organic compound featuring a thiazole ring, a cyclobutyl group, and a methanesulfonamide moiety
Properties
IUPAC Name |
N-[2-(2-tert-butyl-1,3-thiazol-4-yl)ethyl]-1-cyclobutylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2S2/c1-14(2,3)13-16-12(9-19-13)7-8-15-20(17,18)10-11-5-4-6-11/h9,11,15H,4-8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEDURAISBCUCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CS1)CCNS(=O)(=O)CC2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-tert-butyl-1,3-thiazol-4-yl)ethyl]-1-cyclobutylmethanesulfonamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Alkylation: The tert-butyl group is introduced through alkylation of the thiazole ring using tert-butyl halides in the presence of a base such as potassium carbonate.
Attachment of the Ethyl Linker: The ethyl linker is added via a nucleophilic substitution reaction, where the thiazole derivative reacts with an ethyl halide.
Cyclobutyl Group Introduction: The cyclobutyl group is introduced through a Grignard reaction, where cyclobutyl magnesium bromide reacts with the intermediate compound.
Methanesulfonamide Formation: Finally, the methanesulfonamide moiety is introduced by reacting the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(2-tert-butyl-1,3-thiazol-4-yl)ethyl]-1-cyclobutylmethanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The thiazole ring is known for its biological activity, and derivatives of this compound may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. The sulfonamide group is a common pharmacophore in many drugs, and modifications of this compound could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(2-tert-butyl-1,3-thiazol-4-yl)ethyl]-1-cyclobutylmethanesulfonamide involves its interaction with biological targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-tert-butyl-thiazol-2-yl)-2-chlorobenzamide
- N-(4-tert-butyl-thiazol-2-yl)-4-fluorobenzamide
Uniqueness
N-[2-(2-tert-butyl-1,3-thiazol-4-yl)ethyl]-1-cyclobutylmethanesulfonamide is unique due to its combination of a thiazole ring, a cyclobutyl group, and a methanesulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
